Alginor (TN)

Description

Historical Context of Alverine (B1665750) Citrate (B86180) Research Paradigms

Initial research into alverine citrate established its identity as a smooth muscle relaxant. researchgate.net Early studies, some dating back several decades, were primarily focused on its spasmolytic effects and its potential applications in conditions characterized by smooth muscle spasms. frontiersin.orgpatsnap.com The foundational research paradigm viewed alverine citrate through the lens of its direct action on muscle tissue, aiming to understand its efficacy in relieving cramps and spasms in the stomach and intestines. researchgate.net These early investigations laid the groundwork for its clinical use and for more detailed mechanistic studies in the years to follow.

Evolution of Academic Inquiry into Alverine Citrate Chemistry and Biology

Academic inquiry into alverine citrate has evolved from simple observational studies of its spasmolytic effects to complex investigations into its molecular mechanisms of action. A significant area of research has been its interaction with calcium channels. Studies have revealed that alverine citrate's effects are mediated through both calcium-dependent and -independent pathways. clinicaltrialsregister.euscirp.org It has been shown to inhibit the influx of calcium into smooth muscle cells, a key step in muscle contraction. nih.gov

More recent research has uncovered a more nuanced understanding of its biological activity. For instance, studies have demonstrated that alverine citrate can paradoxically enhance spontaneous activity in smooth muscles while suppressing evoked contractions. researchgate.netnih.govnih.gov This dual action is thought to be due to its ability to increase calcium influx during spontaneous action potentials by inhibiting the inactivation of L-type calcium channels, while also reducing the sensitivity of contractile proteins to calcium during evoked activity. researchgate.netnih.govnih.gov

Furthermore, research has expanded to explore its effects on various cellular signaling pathways. It has been identified as a selective antagonist of the 5-HT1A receptor, which may account for its antinociceptive properties. clinicaltrialsregister.euoup.comnih.gov Studies have also investigated its potential anti-inflammatory effects, showing that it can reduce the production of inflammatory mediators like nitric oxide in vitro and ameliorate gastritis in animal models. mdpi.com In addition, alverine has been identified as an activator of the nuclear receptor transcription factor HNF4α, suggesting a novel mechanism of action that could have implications for metabolic diseases. acs.org

The synthesis of alverine citrate has also been a subject of academic and industrial research, with various methods being developed to improve yield and reduce environmental impact. These synthetic routes have evolved from using Grignard reactions to more streamlined processes with milder reaction conditions. google.comgoogle.com

Contemporary Methodological Approaches in Alverine Citrate Investigation

Modern research on alverine citrate employs a wide array of sophisticated techniques to elucidate its pharmacological profile. In vitro studies using isolated smooth muscle preparations, such as single-bundle detrusor smooth muscle from guinea-pig urinary bladder, allow for detailed investigation of its effects on membrane potential, intracellular calcium concentration, and muscle tension. researchgate.netnih.govnih.gov Cell culture models, like LPS-activated macrophages, are used to study its anti-inflammatory properties. mdpi.com

Advanced analytical techniques are crucial in contemporary alverine citrate research. High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for the sensitive and simultaneous quantification of alverine and its metabolites, such as para-hydroxy alverine, in human plasma. researchgate.netnih.govresearchgate.net These methods are essential for pharmacokinetic studies and bioequivalence testing. frontiersin.orgnih.govnih.gov Potentiometric membrane sensors have also been developed for the determination of alverine citrate in pharmaceutical preparations and biological fluids. journalijar.com

Computational methods are also being increasingly utilized. For example, the COSMO-RS computational tool has been used to predict the water solubility of alverine-based ionic liquids, aiming to improve its physicochemical properties. researchgate.net Chemogenomic profiling and latent variable models have been used to identify the molecular mechanisms underlying the action of alverine citrate by analyzing the fitness defect profiles of yeast strains exposed to the compound. oup.com

Detailed Research Findings

Effects on Smooth Muscle Activity

Research has demonstrated the paradoxical effects of alverine citrate on smooth muscle. While it suppresses contractions evoked by agents like acetylcholine (B1216132) and high potassium, it can enhance the frequency and amplitude of spontaneous contractions. researchgate.netnih.govnih.gov

| Parameter | Condition | Observation | Reference |

|---|---|---|---|

| Spontaneous Contractions | 10 µM Alverine | Increased frequency and amplitude | nih.govnih.gov |

| Spontaneous Ca2+ Transients | 10 µM Alverine | Increased frequency and amplitude | nih.gov |

| Evoked Contractions (High K+ or ACh) | 10 µM Alverine | Suppressed | researchgate.netnih.gov |

Receptor Binding and Functional Activity

In-vitro binding studies have been crucial in identifying the molecular targets of alverine citrate beyond its effects on calcium channels.

| Receptor | Finding | Reference |

|---|---|---|

| 5-HT1A | High affinity, acts as an antagonist | oup.comnih.govmedchemexpress.com |

| 5-HT3 | Weak affinity | oup.commedchemexpress.com |

| 5-HT4 | Weak affinity | oup.commedchemexpress.com |

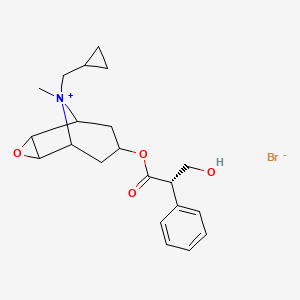

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H28BrNO4 |

|---|---|

Molecular Weight |

438.4 g/mol |

IUPAC Name |

[9-(cyclopropylmethyl)-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;bromide |

InChI |

InChI=1S/C21H28NO4.BrH/c1-22(11-13-7-8-13)17-9-15(10-18(22)20-19(17)26-20)25-21(24)16(12-23)14-5-3-2-4-6-14;/h2-6,13,15-20,23H,7-12H2,1H3;1H/q+1;/p-1/t15?,16-,17?,18?,19?,20?,22?;/m1./s1 |

InChI Key |

WDURTRGFUGAJHA-BITHUKPRSA-M |

Isomeric SMILES |

C[N+]1(C2CC(CC1C3C2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)CC5CC5.[Br-] |

Canonical SMILES |

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)CC5CC5.[Br-] |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Alverine Citrate

Established and Novel Synthetic Routes for Alverine (B1665750) Base

The synthesis of the alverine base, a tertiary amine with one ethyl and two 3-phenylpropyl groups attached to the nitrogen, has been approached through various chemical pathways. lookchem.com These routes often begin with simple, commercially available precursors and involve key C-N bond-forming reactions.

Established methods include the reaction of 3-phenylpropyl chloride with ethylamine (B1201723) in the presence of a base like potassium hydroxide. lookchem.com Another traditional approach starts with benzyl (B1604629) chloride, proceeding through a Grignard reaction, halogenation, and subsequent amination to form the alverine base before salification with citric acid. google.comgoogle.com A more direct route involves reacting 3-phenyl halopropane (such as 3-phenyl-chloride propane (B168953) or 3-phenyl-bromide propane) with ethylamine hydrochloride in an alkaline system. google.com

More novel synthetic strategies have been developed to improve efficiency and yield. One such method begins with 3-phenyl-1-propanol, which is first brominated and then reacted with ethylamine to produce the intermediate N-ethyl phenylpropylamine. cjph.com.cn This intermediate is subsequently reacted with 1-bromo-3-phenylpropane to yield the alverine base. cjph.com.cn Another innovative approach utilizes an iron-catalyzed double cross-coupling reaction of (2E)-3-chloro-N-[(2E)-3-chloroprop-2-en-1-yl]-N-ethylprop-2-en-1-amine with phenylmagnesium bromide. researchgate.netrsc.org Furthermore, a palladium-catalyzed Heck-Matsuda arylation has been employed, using N-acetyl diallylamine (B93489) as a starting material, to achieve a high-yield synthesis in just three steps. researchgate.net

| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Overall Yield (%) | Reference |

| Alkylation | 3-phenyl-chloride propane, ethylamine hydrochloride | Anhydrous potassium carbonate | 63.2 | google.com |

| Phase Transfer Catalysis | 3-phenyl-bromide propane, ethylamine hydrochloride | Tetrabutyl amonium bromide, sodium hydroxide | 42 | google.com |

| Bromination/Alkylation | 3-phenyl-1-propanol | PBr3, NaOH, tetraethyl ammonium (B1175870) bromide | ~58 | cjph.com.cn |

| Heck-Matsuda Reaction | N-acetyl diallylamine | Palladium catalyst | 69 | researchgate.net |

| Iron-Catalyzed Cross-Coupling | (E)-1,3-dichloropropene, EtNH2·HCl | Fe(acac)3, PhMgBr | 72 (final step) | rsc.org |

Application of Green Chemistry Principles in Alverine Synthesis

Modern pharmaceutical synthesis increasingly emphasizes the adoption of green chemistry principles to minimize environmental impact. mdpi.com In the context of alverine synthesis, several newer routes exhibit characteristics of being more environmentally friendly.

A key aspect of green chemistry is reducing the number of synthetic steps to improve atom economy and decrease waste. mdpi.com The route disclosed in Chinese patent CN103508898A, which starts from 3-phenylhalopropane and ethylamine hydrochloride, is highlighted as having fewer reaction steps and milder conditions compared to older methods that involve Grignard reactions. google.com This simplification reduces energy consumption and the use of hazardous reagents.

The use of more benign catalysts is another cornerstone of green chemistry. The development of an iron-catalyzed cross-coupling synthesis of alverine is a significant advancement in this area. researchgate.netrsc.org Iron is an abundant, inexpensive, and low-toxicity metal, making it an attractive alternative to the precious metal catalysts, such as palladium, that are often used in cross-coupling reactions. researchgate.net Furthermore, some modern synthetic approaches for related compounds are being developed under solventless conditions, which drastically reduces waste and environmental impact. researchgate.net While not yet specifically documented for alverine, these trends represent the future direction of its synthesis.

Synthesis and Structural Characterization of Alverine Derivatives

The chemical modification of the alverine structure is a key area of research, aimed at understanding its biological activity and improving its physicochemical properties. This includes the systematic design of analogues for structure-activity relationship (SAR) studies and the development of novel formulations like ionic liquids.

Systematic Design of Analogues for Structure-Activity Relationship Elucidation

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, involving the synthesis of a series of analogues to determine which parts of a molecule are responsible for its biological effects. nih.govnih.gov For alverine, derivatization can be targeted at several positions. The primary metabolite of alverine is 4-hydroxy alverine (para-hydroxy alverine or PHA), formed by hydroxylation of one of the phenyl rings. nih.govgoogle.com

The synthesis of such hydroxylated derivatives can be explored through methods like electrophilic aromatic substitution. The introduction of a hydroxyl group, as seen in 4-hydroxy alverine, can significantly alter the molecule's properties, including its solubility and ability to bind to target receptors. Further derivatization could involve mono- or poly-hydroxylation on the phenyl nuclei or modifications on the aliphatic chains, such as carboxylation. google.com The systematic synthesis and subsequent biological evaluation of these analogues are crucial for elucidating the precise structural requirements for alverine's activity and for potentially developing new compounds with enhanced or more specific effects. For example, the quantification of alverine and its hydroxylated metabolite in plasma is performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can distinguish between the parent compound and its analogues based on their mass-to-charge ratios. nih.gov

Development and Characterization of Alverine-Based Ionic Liquids

A significant challenge in pharmaceutical formulation is the poor water solubility of many active pharmaceutical ingredients (APIs). rsc.org Alverine base is a liquid that is practically insoluble in water, and while its citrate (B86180) salt is a solid, it can exhibit polymorphism, which can affect its dissolution and bioavailability. researchgate.netrsc.org To overcome these limitations, researchers have developed alverine-based ionic liquids (API-ILs). rsc.orgrsc.org

Ionic liquids are salts with a melting point below 100 °C, and their properties can be finely tuned by selecting appropriate cations and anions. rsc.org In this case, the alverine molecule itself serves as the cation (alverinium). lookchem.com By pairing the alverinium cation with various organic anions, a series of novel ionic liquids have been synthesized. The synthesis involves stirring alverine base with an equivalent amount of a selected acid, such as p-toluenesulfonic acid, salicylic (B10762653) acid, or benzoic acid, at an elevated temperature. rsc.org

The resulting API-ILs have demonstrated dramatically improved water solubility. mdpi.comresearchgate.net The characterization of these ionic liquids and the measurement of their aqueous solubility are often performed using UV-vis spectroscopy. rsc.org This innovative approach not only enhances solubility but also eliminates the issue of polymorphism, as the resulting drug form is a liquid. researchgate.net

| Alverine Form | Anion | Physical State | Water Solubility (mg/mL) | Fold Increase vs. Base | Reference |

| Alverine Base | - | Liquid | 0.00096 | - | rsc.org |

| Alverinium Tosylate | Tosylate | Ionic Liquid | 38.10 | ~39,937 | rsc.orgresearchgate.net |

| Alverinium Salicylate | Salicylate | Ionic Liquid | Data not specified | Increased | rsc.org |

| Alverinium Benzoate | Benzoate | Ionic Liquid | Data not specified | Increased | rsc.org |

Exploration of Advanced Chemical Precursors and Intermediates

The efficiency and novelty of a synthetic route are often determined by the strategic use of advanced precursors and intermediates. atomiclayerdeposition.com In the synthesis of alverine, several unique intermediates have been synthesized and characterized as part of novel synthetic strategies.

In the iron-catalyzed synthesis of alverine, a key intermediate is (2E)-3-chloro-N-[(2E)-3-chloroprop-2-en-1-yl]-N-ethylprop-2-en-1-amine. rsc.org This precursor is synthesized from (E)-1,3-dichloropropene and ethylamine hydrochloride. Its structure has been confirmed using nuclear magnetic resonance (NMR) spectroscopy, providing detailed information about its chemical environment. rsc.org This intermediate then undergoes a double cross-coupling reaction with a Grignard reagent to form the unsaturated precursor to alverine, which is subsequently reduced. rsc.org

Another example of an advanced precursor is found in the Heck-Matsuda strategy, which utilizes N-acetyl diallylamine as the starting material. researchgate.net This approach allows for a double arylation in a controlled manner to build the final alverine structure efficiently. researchgate.net The exploration of such tailored precursors is critical for developing more direct, selective, and high-yielding synthetic routes to complex target molecules like alverine.

Advanced Physicochemical and Solid State Research of Alverine Citrate

Polymorphism and Crystallographic Studies of Alverine (B1665750) Citrate (B86180)

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study for alverine citrate. researchgate.net Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including melting point, solubility, and stability, which can directly impact its performance. researchgate.netjocpr.com

Identification and Characterization of Crystalline and Amorphous Forms

Research has identified several crystalline forms of alverine citrate, often designated as Form I, Form II, and others. researchgate.netgoogle.com Techniques such as X-ray Powder Diffraction (XRPD), Scanning Electron Microscopy (SEM), and Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy are instrumental in distinguishing these forms. researchgate.net XRPD analysis of commercially available alverine citrate has indicated that despite different synthesis processes, the samples often exist as the same polymorphic Form I. researchgate.net However, SEM imaging has revealed differences in the morphology and texture of these samples. researchgate.net

A novel crystal form, designated as Form II, has been reported with claims of improved water solubility and stability. google.com This form was prepared by crystallization from a mixed solvent system of acetone (B3395972) and dimethylformamide. google.com Another study identified a new crystalline form, termed Form B, which is a monohydrate and was obtained through recrystallization from a mixture of N-methylpyrrolidone, water, and DMF. google.com

In addition to crystalline forms, an amorphous form of alverine citrate has been produced through freeze-drying. researchgate.net The identity of this amorphous dispersion was confirmed using XRPD and Differential Scanning Calorimetry (DSC), which showed the characteristic "halo effect" on diffraction patterns and the absence of a sharp melting peak, respectively. researchgate.netresearchgate.net

Table 1: Characterization Techniques for Alverine Citrate Polymorphs

| Technique | Information Provided | Reference |

| X-ray Powder Diffraction (XRPD) | Distinguishes between different crystalline forms based on their unique diffraction patterns. researchgate.net | researchgate.net |

| Scanning Electron Microscopy (SEM) | Reveals differences in the surface morphology and texture of various samples. researchgate.net | researchgate.net |

| Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy | Identifies polymorphic forms by detecting variations in vibrational modes of the molecules. researchgate.net | researchgate.net |

| Differential Scanning Calorimetry (DSC) | Determines melting points and can differentiate between crystalline and amorphous forms. researchgate.net | researchgate.net |

Influence of Polymorphism on Material Attributes

The existence of different polymorphic forms directly influences key material attributes of alverine citrate. jocpr.com For instance, the solubility of alverine as a free base is practically negligible in water, while the citrate salt is more soluble. researchgate.netresearchgate.net Different crystalline forms can further modulate this solubility. google.com Form II, for example, was developed with the aim of enhancing water solubility compared to previously known forms. google.com

Stability is another critical attribute affected by polymorphism. jocpr.com The amorphous form of a drug is generally less stable than its crystalline counterparts. jocpr.com Conversely, some crystalline forms may be more stable under specific conditions. For example, the reported Form II of alverine citrate is suggested to have better chemical stability, even under high temperature and humidity, which is a significant advantage for storage and formulation. google.com The stability of different commercial batches of alverine citrate, all identified as Form I, has been confirmed through accelerated stability studies. researchgate.netresearchgate.net

Solution-Phase Chemistry and Stability Profiling of Alverine Citrate

The behavior of alverine citrate in solution is crucial for its formulation into a final product. This includes its solubility, dissolution rate, and stability in various media.

Strategies for Solubility Enhancement and Dissolution Rate Modulation

While alverine citrate is more soluble than its free base, strategies to further enhance its solubility and control its dissolution rate are of interest. researchgate.netresearchgate.net One approach involves the formation of inclusion complexes with cyclodextrins, which can increase the concentration of the drug in solution. researchgate.net Another strategy focuses on the formulation itself. For instance, wet granulation with starch and other excipients has been shown to produce capsules with a faster dissolution rate compared to direct powder filling. google.com This is particularly important as a rapid dissolution can lead to a quicker onset of action. google.com

The pH of the medium also plays a significant role in the solubility and dissolution of alverine citrate. google.com Studies have shown that the solubility is lowest in a pH 4.0 buffer, making dissolution testing in this medium a critical measure of performance. google.com Despite this, complete solubility of high doses has been confirmed in media with a pH range of 1.2 to 6.8. researchgate.netresearchgate.net

Table 2: Dissolution Data for Alverine Citrate Formulation

| Time (minutes) | % Drug Released | Reference |

| 5 | >90% | rjptonline.org |

| 10 | - | |

| 15 | >85% | google.com |

| 20 | - | |

| 30 | - |

Investigation of Degradation Pathways and Kinetic Stability

Understanding the degradation pathways and kinetic stability of alverine citrate is essential for ensuring the quality and shelf-life of the final product. After oral administration, alverine is rapidly converted to its primary active metabolite, 4-hydroxy alverine, and then to secondary metabolites. medicines.org.uk The primary metabolic pathways include hydroxylation and N-desethylation. frontiersin.orgfrontiersin.org

Accelerated stability studies on alverine citrate (Form I) from different manufacturers have demonstrated its stability. researchgate.netresearchgate.net A study on a specific crystalline form (Form II) also indicated good stability under high temperature (60°C) conditions over a 10-day period. google.com The development of sensitive analytical methods, such as kinetic spectrophotometry, is crucial for quantifying alverine citrate and its degradation products. researchgate.net

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in the crystal lattice, known as crystal packing, is determined by a complex network of intermolecular interactions. mdpi.comnih.gov These interactions, which include hydrogen bonds and van der Waals forces, are fundamental to the stability and physical properties of the different polymorphic forms. mdpi.com

In the context of alverine citrate, the citrate moiety, with its multiple hydroxyl and carboxyl groups, is capable of forming extensive hydrogen bond networks. caymanchem.com The phenyl groups of the alverine molecule can participate in π-π stacking interactions. rsc.orgnsf.gov The analysis of these interactions provides insight into why different polymorphs form and their relative stabilities. researchgate.net Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these intermolecular interactions within a crystal structure. researchgate.net Understanding the crystal packing and intermolecular forces is not only crucial for explaining the properties of known polymorphs but also for predicting and designing new crystalline forms with desired characteristics. mdpi.com

Molecular and Cellular Mechanistic Investigations of Alverine Citrate

Receptor Binding and Allosteric Modulation Studies (In Vitro and Ex Vivo)

In vitro binding studies have been crucial in elucidating the interaction of alverine (B1665750) citrate (B86180) with the serotonergic system. Serotonin (B10506) (5-HT) is a key neurotransmitter in the gut, regulating motility and sensation. patsnap.com Research has demonstrated that alverine citrate possesses a notable affinity for the 5-HT1A receptor subtype, where it functions as an antagonist. wikipedia.orgoup.comnih.govfrontiersin.org This antagonism at the 5-HT1A receptor is linked to the compound's ability to reduce visceral hypersensitivity. wikipedia.orgresearchgate.netresearchgate.net

Specifically, binding assays have determined the inhibitory concentration (IC50) of alverine citrate at the 5-HT1A receptor to be 101 nM. medchemexpress.comselleckchem.comglpbio.commedkoo.comselleckchem.com In contrast, its affinity for other serotonin receptor subtypes, namely 5-HT3 and 5-HT4, has been shown to be weak. oup.comnih.govresearchgate.netmedchemexpress.comglpbio.comclinisciences.comdntb.gov.ua This selectivity for the 5-HT1A receptor subtype is a key feature of its pharmacological profile. oup.comnih.gov

Studies using rat models have further substantiated these findings. For instance, alverine citrate was shown to suppress the visceral hypersensitivity induced by the serotonin precursor 5-Hydroxytryptophan (B29612) (5-HTP). oup.comnih.gov Furthermore, when administered directly into the central nervous system (intracerebroventricularly), alverine citrate reduced the pro-nociceptive effects of the selective 5-HT1A agonist, 8-OH-DPAT. oup.comnih.govmedchemexpress.comglpbio.com This body of evidence confirms that alverine citrate's modulation of visceral pain perception is, at least in part, mediated by its antagonist activity at 5-HT1A receptors. oup.comnih.gov

Table 1: In Vitro Serotonin Receptor Binding Profile of Alverine Citrate

| Receptor Subtype | Interaction Type | Affinity / Potency | Reference |

|---|---|---|---|

| 5-HT1A | Antagonist | High affinity (IC50 = 101 nM) | oup.comnih.govmedchemexpress.comselleckchem.comglpbio.commedkoo.comselleckchem.com |

| 5-HT3 | - | Weak affinity | oup.comnih.govresearchgate.netmedchemexpress.comglpbio.comclinisciences.com |

| 5-HT4 | - | Weak affinity | oup.comnih.govresearchgate.netmedchemexpress.comglpbio.comclinisciences.com |

While the interaction with the serotonergic system is well-documented, the effects of alverine citrate on other neurotransmitter systems have also been investigated, particularly the cholinergic system. Alverine citrate has been described as having a role as a cholinergic antagonist. nih.gov Experimental models show that it suppresses smooth muscle contractions induced by acetylcholine (B1216132) (ACh). nih.govcaymanchem.com This suggests an interference with cholinergic signaling pathways that are critical for smooth muscle excitation. However, detailed binding studies across a wide range of other neurotransmitter receptors are not as extensively reported as its effects on serotonin receptors. The primary focus of its neurotransmitter-modulating activity in current literature remains its antagonism of the 5-HT1A receptor. frontiersin.org

Serotonin Receptor Subtype Interactions (e.g., 5-HT1A, 5-HT3, 5-HT4)

Ion Channel Dynamics and Cellular Electrophysiology

The spasmolytic properties of alverine citrate are fundamentally linked to its ability to modulate ion channel function, which in turn governs the electrical activity and contractility of smooth muscle cells.

A primary mechanism of action for alverine citrate is its influence on calcium (Ca2+) influx through L-type voltage-gated calcium channels. researchgate.netselleckchem.compatsnap.com Calcium ions are essential for the initiation of muscle contraction. patsnap.com Alverine citrate inhibits the influx of calcium, which helps to relax smooth muscle cells and prevent excessive contractions. patsnap.compatsnap.com

Interestingly, the mechanism is complex. Studies on guinea-pig detrusor smooth muscle have revealed that alverine citrate decreases the rate of decay of action potentials. nih.govnih.gov This suggests that the compound inhibits the inactivation of L-type Ca2+ channels. researchgate.netglpbio.comnih.govnih.govncats.io This action may lead to an increased influx of Ca2+ during individual spontaneous action potentials, paradoxically enhancing spontaneous contractile activity in some tissues. researchgate.netnih.govnih.gov This dual effect highlights a complex regulatory role on calcium dynamics.

Calcium Channel Regulation (e.g., L-type Ca2+ Channels)

Regulation of Smooth Muscle Cell Activity (Non-Clinical Models)

Alverine citrate is classified as a direct-acting smooth muscle relaxant or antispasmodic. drugbank.commedkoo.com Its effects have been observed in various non-clinical models, primarily using smooth muscle from the gastrointestinal tract and urinary bladder. drugbank.comnih.govcaymanchem.comnih.gov

The compound exhibits a paradoxical ability to enhance spontaneous activity while suppressing evoked contractions in phasic smooth muscles. nih.govnih.gov In ex vivo experiments using guinea-pig detrusor smooth muscle, alverine (10 μM) increased the frequency and amplitude of spontaneous action potentials and their associated contractions. nih.govnih.gov This is consistent with its effect of inhibiting the inactivation of L-type Ca2+ channels. nih.govnih.gov

Table 2: Effects of Alverine Citrate on Smooth Muscle Activity in Non-Clinical Models

| Model / Condition | Observed Effect | Proposed Mechanism | Reference |

|---|---|---|---|

| Guinea-Pig Detrusor Smooth Muscle (Spontaneous Activity) | Increased frequency and amplitude of contractions | Inhibition of L-type Ca2+ channel inactivation, leading to increased Ca2+ influx during action potentials | nih.govcaymanchem.comnih.gov |

| Guinea-Pig Detrusor Smooth Muscle (High K-induced Contraction) | Suppression of contraction | Inhibition of Ca2+ sensitivity of contractile proteins | nih.govnih.gov |

| Guinea-Pig Detrusor Smooth Muscle (ACh-induced Contraction) | Suppression of contraction | Inhibition of Ca2+ sensitivity of contractile proteins | nih.govcaymanchem.comnih.gov |

| Rabbit Proximal Colon (Spontaneous Motility) | Blockade of motility | Direct smooth muscle relaxation | caymanchem.com |

Table of Mentioned Compounds

Studies on Basal and Stimulated Myocyte Contraction

Alverine citrate demonstrates a complex, dual-action mechanism on the contractility of smooth muscle cells, influencing both spontaneous (basal) and induced (stimulated) contractions. nih.govnih.gov Its effects have been primarily investigated in detrusor smooth muscle (DSM) of the guinea-pig urinary bladder. nih.govnih.gov

In studies on basal myocyte activity, alverine at a concentration of 10 μM was found to paradoxically increase the frequency and amplitude of spontaneous contractions. nih.govnih.gov This enhancement of spontaneous activity is associated with an increase in the frequency and amplitude of spontaneous action potentials and transient rises in intracellular calcium concentration ([Ca2+]i). nih.govnih.gov A key observation is that alverine decreases the rate of decay of action potentials, which suggests an inhibition of the inactivation of L-type Ca2+ channels. nih.govnih.gov This action would lead to an increased influx of calcium during action potentials, thereby promoting contraction. nih.govnih.gov Further supporting this, the enhancement of spontaneous contractions by alverine was attenuated by charybdotoxin (B568394) (a large-conductance Ca2+-activated K+ channel blocker) but not by cyclopiazonic acid (a sarcoplasmic/endoplasmic reticulum Ca2+-ATPase inhibitor). nih.govnih.gov

Conversely, alverine citrate exhibits an inhibitory effect on stimulated myocyte contractions. It effectively suppresses contractions induced by high potassium (40 mM) and acetylcholine (10 μM). nih.govnih.gov Notably, this suppression of evoked contractions occurs with little to no effect on the associated electrical responses and only minimal suppression of the increase in intracellular calcium levels. nih.govnih.gov This finding indicates that alverine's inhibitory action on stimulated contractions is not primarily due to a blockade of calcium influx but rather a downstream mechanism. nih.govnih.gov

The following table summarizes the observed effects of alverine citrate on myocyte contraction:

| Contraction Type | Stimulus | Alverine Citrate Effect | Proposed Molecular Mechanism |

| Basal (Spontaneous) | None | Increased frequency and amplitude of contractions. nih.govnih.gov | Inhibition of L-type Ca2+ channel inactivation, leading to increased Ca2+ influx during action potentials. nih.govnih.gov |

| Stimulated | High Potassium (40 mM) | Suppression of contraction. nih.govnih.gov | Reduced sensitivity of contractile proteins to Ca2+; potential inhibition of the Rho kinase (ROCK) pathway. nih.govnih.gov |

| Stimulated | Acetylcholine (10 μM) | Suppression of contraction. nih.govnih.gov | Reduced sensitivity of contractile proteins to Ca2+; potential inhibition of the Rho kinase (ROCK) pathway. nih.govnih.gov |

| Stimulated | Phenylbiguanide (5-HT3 agonist) | Inhibition of vagal activity pattern. nih.gov | Decreased sensitivity of intestinal mechanoreceptors. nih.gov |

| Stimulated | Cholecystokinin (B1591339) | Inhibition of vagal activity pattern. nih.gov | Decreased sensitivity of intestinal mechanoreceptors. nih.gov |

| Stimulated | Substance P | Inhibition of vagal activity pattern. nih.gov | Decreased sensitivity of intestinal mechanoreceptors. nih.gov |

Mechanisms Affecting Contractile Protein Sensitivity to Calcium

A significant aspect of alverine citrate's mechanism of action is its ability to decrease the sensitivity of contractile proteins to calcium. nih.govnih.govfrontiersin.org This effect is particularly evident in its inhibition of stimulated contractions, where it can suppress the contractile response without significantly altering the intracellular calcium concentration. nih.govnih.gov This suggests that alverine acts on the downstream signaling pathways that regulate the interaction of actin and myosin filaments.

The inhibition of evoked contractions by alverine, despite sustained high intracellular calcium levels, points towards a Ca2+-sensitization inhibiting effect. nih.govnih.gov This mechanism is crucial for smooth muscle function, where the force of contraction is not only determined by the concentration of intracellular calcium but also by the sensitivity of the contractile apparatus to it. The RhoA/Rho kinase (ROCK) pathway is a key regulator of this Ca2+-sensitization. tohoku.ac.jp The observation that the effects of alverine on stimulated contractions are very similar to those of the ROCK inhibitor Y-27632 strongly suggests that alverine may exert its effects through the modulation of this pathway. nih.govnih.gov By inhibiting the ROCK pathway, alverine would lead to an increase in myosin light chain phosphatase (MLCP) activity, resulting in dephosphorylation of the myosin light chain (MLC) and subsequent muscle relaxation, even in the presence of elevated calcium levels. tohoku.ac.jp

Therefore, alverine citrate exhibits a dual effect on calcium signaling and sensitivity:

Enhancement of Ca2+ influx in spontaneous activity: By inhibiting the inactivation of L-type Ca2+ channels. nih.govnih.gov

Inhibition of Ca2+ sensitivity in evoked activity: By potentially inhibiting the Rho kinase pathway, thereby uncoupling the contractile response from the intracellular calcium concentration. nih.govnih.gov

Intracellular Signaling Pathway Perturbations by Alverine Citrate

Investigation of Rho Kinase (ROCK) Activity Modulation

Research into the effects of alverine citrate on smooth muscle contraction has revealed a significant interaction with the Rho kinase (ROCK) signaling pathway. nih.govnih.govresearchgate.net The ROCK pathway is a critical regulator of calcium sensitivity in smooth muscle cells. tohoku.ac.jp When activated, ROCK inhibits myosin light chain phosphatase (MLCP), leading to an increase in phosphorylated myosin light chain (MLC) and, consequently, smooth muscle contraction at a given intracellular calcium concentration. tohoku.ac.jp

Studies on guinea-pig detrusor smooth muscle have shown that alverine citrate's suppression of contractions induced by high potassium or acetylcholine closely mimics the effects of the specific ROCK inhibitor, Y-27632. nih.govnih.gov This similarity strongly suggests that alverine citrate may act as an inhibitor of the ROCK pathway. nih.govnih.gov By inhibiting ROCK activity, alverine would prevent the inhibition of MLCP, leading to increased dephosphorylation of MLC and a decrease in the sensitivity of the contractile proteins to calcium. nih.govnih.govtohoku.ac.jp This mechanism explains how alverine can suppress evoked contractions with minimal impact on the intracellular calcium concentration. nih.govnih.gov

The modulation of ROCK activity by alverine citrate is a key component of its spasmolytic action, allowing for the relaxation of smooth muscle even when calcium levels are elevated by contractile stimuli. nih.govnih.gov

Interaction with the NF-κB Pathway and Anti-inflammatory Mechanisms (In Vitro)

Beyond its spasmolytic properties, in vitro studies have demonstrated that alverine possesses anti-inflammatory functions through its interaction with the nuclear factor kappa B (NF-κB) signaling pathway. mdpi.comnih.govresearchgate.net The NF-κB pathway is a central regulator of inflammatory responses, controlling the expression of various pro-inflammatory genes. mdpi.comnih.gov

In macrophage-like RAW264.7 cells stimulated with lipopolysaccharide (LPS) or polyinosinic:polycytidylic acid (poly(I:C)), alverine was shown to reduce the production of nitric oxide (NO). mdpi.comnih.govresearchgate.net Furthermore, it dose-dependently inhibited the mRNA expression of key inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-α (TNF-α). mdpi.comnih.govresearchgate.net

Mechanistic studies using reporter gene assays in HEK293 cells revealed that alverine significantly decreased luciferase activity mediated by NF-κB. mdpi.comnih.govresearchgate.net The investigation into the upstream signaling cascade identified Src, a non-receptor tyrosine kinase, as a direct target of alverine. mdpi.comnih.gov Alverine was found to downregulate the phosphorylation of NF-κB subunits (p65 and p50) and other upstream signaling molecules such as AKT and IκBα in LPS-treated RAW264.7 cells. mdpi.comnih.govresearchgate.net Cellular thermal shift assays (CETSAs) and immunoblotting confirmed that Src is the target through which alverine exerts its anti-inflammatory effects within the NF-κB pathway. mdpi.comnih.gov

The following table summarizes the in vitro anti-inflammatory effects of alverine:

| Cell Line | Stimulus | Effect of Alverine | Molecular Target/Pathway |

| RAW264.7 | LPS, poly(I:C) | Reduced NO production. mdpi.comnih.govresearchgate.net | NF-κB pathway. mdpi.comnih.govresearchgate.net |

| RAW264.7 | LPS | Dose-dependent inhibition of iNOS, COX-2, and TNF-α mRNA expression. mdpi.comnih.govresearchgate.net | NF-κB pathway. mdpi.comnih.govresearchgate.net |

| HEK293 | Overexpression of TRIF or MyD88 | Decreased NF-κB-mediated luciferase activity. mdpi.comnih.govresearchgate.net | NF-κB pathway. mdpi.comnih.govresearchgate.net |

| RAW264.7 | LPS | Downregulated phosphorylation of p65, p50, AKT, IκBα, and Src. mdpi.comnih.govresearchgate.net | Src/NF-κB pathway. mdpi.comnih.govresearchgate.net |

Exploration of Antinociceptive Properties at the Molecular and Cellular Level

Alverine citrate has been shown to possess antinociceptive properties, particularly in the context of visceral hypersensitivity, through its interaction with serotonin receptors. frontiersin.orgresearchgate.netmedchemexpress.com Serotonin (5-hydroxytryptamine, 5-HT) is a key neurotransmitter in the gut, and its receptors are involved in modulating visceral sensation. researchgate.net

In vitro binding studies have revealed that alverine citrate has a high affinity for the 5-HT1A receptor subtype, acting as an antagonist with an IC50 of 101 nM. researchgate.netmedchemexpress.comglpbio.com It displays a weaker affinity for the 5-HT3 and 5-HT4 receptor subtypes. researchgate.netmedchemexpress.com The antagonism of the 5-HT1A receptor is believed to be a primary mechanism for its antinociceptive effects. frontiersin.orgresearchgate.net

In a rat model of rectal hyperalgesia, alverine citrate was shown to block the hypersensitivity induced by 5-hydroxytryptophan (5-HTP), a precursor to serotonin. researchgate.net Furthermore, when administered intracerebroventricularly, alverine citrate reduced the enhancement of rectal distension-induced abdominal contractions caused by the selective 5-HT1A agonist, 8-OH-DPAT. researchgate.netmedchemexpress.com These findings suggest that alverine citrate can modulate nociceptive responses and visceral hypersensitivity by acting as a selective antagonist at the 5-HT1A receptor. frontiersin.orgresearchgate.net

Additionally, alverine's ability to decrease the sensitivity of intestinal mechanoreceptors to chemical stimuli such as substance P and cholecystokinin further contributes to its antinociceptive profile. nih.gov

Advanced Analytical Chemistry and Quality Control Methodologies for Alverine Citrate

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods are indispensable tools in the pharmaceutical analysis of Alverine (B1665750) Citrate (B86180), providing detailed information on its chemical structure and enabling precise quantification.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectrophotometry

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectrophotometry are powerful techniques for the structural elucidation and quantification of Alverine Citrate. FTIR, in particular, has been utilized to identify and differentiate polymorphic forms of the compound. Studies have shown that despite potential differences in synthesis processes from various commercial sources, Alverine Citrate samples consistently exhibit the same polymorphic Form I, as confirmed by Attenuated Total Reflectance (ATR)-FTIR analysis. researchgate.netresearchgate.net This technique is crucial as different polymorphic forms of a drug can affect its solubility, stability, and bioavailability.

For quantitative purposes, a simple and sensitive IR spectrophotometric method has been developed for the estimation of Alverine Citrate in bulk and capsule dosage forms. This method involves the analysis of the sample using a potassium bromide (KBr) pellet. The quantification is based on the absorbance and peak area of a characteristic IR band at 2052 cm⁻¹. The method has been validated for specificity, linearity, precision, and accuracy, demonstrating its suitability for routine quality control analysis. japer.in The Beer's law was found to be obeyed in a concentration range of 1-3 mg, with a correlation coefficient of 0.999. japer.in

The use of FTIR spectroscopy offers a significant advantage as it can be a potent alternative to more time-consuming analytical methods, providing unique fingerprinting capabilities for complex mixtures. japer.in

Ultraviolet-Visible (UV-Vis) Spectrophotometry Applications

Ultraviolet-Visible (UV-Vis) spectrophotometry provides a simple, cost-effective, and reliable method for the quantitative analysis of Alverine Citrate. A colorimetric method based on the charge transfer complex reaction of Alverine Citrate with chloranilic acid in chloroform (B151607) has been developed. researchgate.net The resulting colored complex exhibits maximum absorbance at a specific wavelength, which for Alverine Citrate is 540 nm. researchgate.net

The absorbance of the complex is found to increase linearly with the concentration of Alverine Citrate, allowing for quantitative determination. researchgate.net This method has been validated according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net The linearity for Alverine Citrate was established in the concentration range of 80-560 µg/ml, with a high regression coefficient (0.9998-0.9999), indicating a strong linear relationship. researchgate.net These validated UV-Vis spectrophotometric methods are suitable for routine laboratory analysis in bulk and pharmaceutical formulations. researchgate.netresearchgate.net

| Parameter | Value |

| λmax | 540 nm |

| Linearity Range | 80-560 µg/ml |

| Regression Coefficient (r²) | 0.9998-0.9999 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural characterization of Alverine Citrate. Both ¹H NMR and ¹³C NMR are employed to provide detailed information about the molecular structure. The chemical shifts, coupling constants, and integration of the proton signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the unambiguous assignment of all atoms within the Alverine and Citrate moieties. researchgate.net

Quantitative NMR (qNMR) spectroscopy has also been utilized as a verification method for the assay of Alverine Citrate reference standards. lgcstandards.com This demonstrates the high precision and accuracy of NMR in determining the purity of the compound. Furthermore, two-dimensional NMR techniques, such as 2D Rotating-frame Overhauser Effect Spectroscopy (ROESY), have been applied to study the inclusion complexes of Alverine Citrate with cyclodextrins, providing insights into the spatial proximity of the host and guest molecules. nbu.ac.in The confirmation of the structure of Alverine Citrate by NMR is a standard requirement for reference materials. tcichemicals.com

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) are critical for the identification, structural elucidation, and sensitive quantification of Alverine Citrate and its metabolites. High-resolution mass spectrometry provides highly accurate mass measurements, which aids in confirming the elemental composition of the molecule. klivon.com

Collision-Induced Dissociation (CID), a technique used in MS/MS, involves the fragmentation of a selected precursor ion to produce a characteristic spectrum of product ions. wikipedia.orgjeolusa.com This fragmentation pattern serves as a molecular fingerprint, enabling definitive structural confirmation. In the analysis of Alverine, the protonated molecule [M+H]⁺ at m/z 282.3 is selected as the precursor ion. Upon fragmentation, it yields a prominent product ion at m/z 91.11. researchgate.net This specific transition is utilized for quantification in Selected Reaction Monitoring (SRM) mode, which provides high selectivity and sensitivity. researchgate.net

A rapid and sensitive LC-MS/MS method has been developed and validated for the simultaneous determination of alverine and its major metabolite, monohydroxy alverine, in human plasma. researchgate.net This method is essential for pharmacokinetic studies.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Alverine | 282.3 | 91.11 |

| Monohydroxy Alverine | 298.3 | 106.9 |

Chromatographic Separation and Purity Profiling

Chromatographic techniques, particularly HPLC, are the gold standard for the separation and purity assessment of Alverine Citrate, ensuring the quality and consistency of the drug product.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the assay and purity profiling of Alverine Citrate. The development of a robust and reliable HPLC method is crucial for quality control.

Method development involves the optimization of several parameters, including the choice of the stationary phase (column), mobile phase composition, flow rate, and detector wavelength. For Alverine Citrate, reverse-phase HPLC methods are commonly employed. frontiersin.orgsielc.com A typical method might use a C18 column with a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, such as phosphoric acid or formic acid for MS compatibility. sielc.com

A validated HPLC-DAD (Diode Array Detector) method for the determination of Alverine Citrate has been reported with the following parameters: researchgate.net

| Parameter | Condition |

| Column | C18 |

| Mobile Phase | Acetonitrile/Buffer |

| Flow Rate | 1.0 mL/min |

| Detection | Diode Array Detector |

| Retention Time | ~3.6 min |

Validation of the HPLC method is performed according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: A linear relationship between the concentration and the detector response. For an LC-MS/MS method, linearity for alverine was established over a concentration range of 0.060-10 ng/mL. researchgate.net

Precision: The closeness of agreement between a series of measurements, assessed at different levels (repeatability, intermediate precision). For one method, the coefficient of variation for precision was less than 9.18%. researchgate.net

Accuracy: The closeness of the test results to the true value, often determined by recovery studies. Accuracy for an alverine method was reported to be greater than 104.66%. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. The LOQ for an LC-MS/MS method was 0.060 ng/mL for alverine. researchgate.net

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

These validated HPLC methods are successfully applied for the routine quality control of Alverine Citrate in bulk drug and pharmaceutical formulations, as well as for pharmacokinetic studies. researchgate.netfrontiersin.org

Gas Chromatography (GC) for Volatile Impurities

Gas chromatography (GC) is a pivotal technique for the analysis of volatile impurities in Alverine Citrate. The European Pharmacopoeia outlines a specific GC method for identifying and quantifying these impurities. uspbpep.com The methodology employs a flame ionization detector (FID) and a specific capillary column to achieve separation. uspbpep.com

For sample preparation, the substance is dissolved in water, made alkaline with concentrated ammonia, and then extracted with methylene (B1212753) chloride. uspbpep.com The organic layers are combined, dried, and evaporated to concentrate the analytes before injection into the GC system. uspbpep.com

The identification of impurities is performed by comparing the retention times of the peaks in the test solution to those in a reference solution containing known impurities. uspbpep.com The European Pharmacopoeia specifies limits for several impurities, including Impurity A, B, C, D, and E. uspbpep.com

Table 1: Gas Chromatography Parameters for Alverine Citrate Impurity Analysis

| Parameter | Specification |

|---|---|

| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.32 mm) coated with poly(dimethyl)siloxane (film thickness 0.25 µm) |

| Carrier Gas | Helium or Nitrogen |

| Flow Rate | Typically around 1-2 mL/min |

| Injector Temperature | 250 °C |

| Detector (FID) Temperature | 300 °C |

| Oven Temperature Program | Isothermal or gradient, e.g., starting at 150°C, holding for a period, then ramping to 300°C |

| Injection Volume | 1 µL |

| Detection | Flame Ionisation Detector (FID) |

This table is a representative example based on typical GC methods for pharmaceutical impurity analysis and information from search result uspbpep.com.

Research has also focused on the analysis of volatile matter in related pharmaceutical components, such as simethicone, which is sometimes combined with Alverine Citrate. academicjournals.org A study utilizing GC-Mass Spectrometry (GC-MS) identified numerous volatile components, including linear and cyclic methylpolysiloxanes, providing a scientific basis for improving synthesis processes and quality control. academicjournals.org While not directly on Alverine Citrate, this highlights the capability of GC-MS in characterizing volatile impurities in pharmaceutical products. academicjournals.org

Electrochemical and Other Advanced Analytical Approaches

Electrochemical methods offer sensitive and cost-effective alternatives for the determination of Alverine Citrate. Several studies have explored the use of voltammetric techniques for its quantification in pharmaceutical formulations and biological fluids.

One such approach involves anodic adsorptive stripping voltammetry at a carbon paste electrode. researchgate.netelectrochemsci.org This method is based on the irreversible oxidation of the tertiary amine group in the Alverine molecule. electrochemsci.org By optimizing experimental parameters like pH, accumulation time, and scan rate, a sensitive determination of Alverine Citrate can be achieved. researchgate.netelectrochemsci.org

Another advanced approach involves the development of novel potentiometric membrane sensors. journalijar.comelectrochemsci.org These sensors are fabricated by incorporating an ion-pair of Alverine with an ion exchanger into a plasticized poly(vinyl chloride) membrane. journalijar.comelectrochemsci.org The potential response of the electrode is proportional to the concentration of Alverine Citrate, allowing for its direct measurement. journalijar.comelectrochemsci.org These sensors have demonstrated good selectivity and have been successfully applied to determine Alverine Citrate in bulk powder, pharmaceutical preparations, and biological fluids. journalijar.comelectrochemsci.org

A stability-indicating voltammetric method utilizing a glassy carbon electrode has also been developed. ekb.eg This method was found to be accurate and specific for determining the drug in the presence of its degradation products. ekb.eg

Table 2: Comparison of Electrochemical Methods for Alverine Citrate Analysis

| Method | Electrode Type | Principle | Application |

|---|---|---|---|

| Anodic Adsorptive Stripping Voltammetry | Carbon Paste Electrode | Irreversible oxidation of the tertiary amine group | Quantification in pharmaceutical formulations researchgate.netelectrochemsci.org |

| Potentiometry | Plastic Membrane Electrode | Ion-pair formation and potential measurement | Determination in bulk powder, pharmaceuticals, and biological fluids journalijar.comelectrochemsci.org |

| Square Wave Voltammetry | Glassy Carbon Electrode | Redox behavior of Alverine | Stability-indicating determination in pure form and vials ekb.eg |

Infrared (IR) spectrophotometry has also been explored for the quantification of Alverine Citrate in bulk and capsule dosage forms. rjptonline.org A simple and sensitive method was developed based on the absorbance of a specific IR band, with results showing good agreement with the label claim. rjptonline.org

Development of Analytical Standards and Reference Materials for Research

The availability of high-purity analytical standards and reference materials is crucial for the accurate and reliable analysis of Alverine Citrate. These standards are used for method development, validation, and routine quality control. axios-research.com

Several suppliers offer Alverine Citrate as a pharmaceutical primary standard, compliant with regulatory guidelines such as those from the British Pharmacopoeia (BP). These standards are fully characterized to ensure their identity and purity. axios-research.com

In addition to the active pharmaceutical ingredient (API) standard, a range of impurity reference standards are also available. These include known process-related impurities and degradation products, such as Alverine EP Impurity A, B, C, D, and E. axios-research.compharmaffiliates.com Having these impurity standards allows for the accurate identification and quantification of impurities in Alverine Citrate drug substances and products. axios-research.compharmaffiliates.com

Furthermore, isotopically labeled standards, such as Alverine-d5 Citrate, are available for use in advanced analytical techniques like mass spectrometry. nih.govmedchemexpress.com These deuterated standards serve as internal standards in pharmacokinetic and metabolic studies, enabling precise quantification of the drug and its metabolites in biological matrices. nih.gov

Table 3: Key Reference Standards for Alverine Citrate Analysis

| Standard/Reference Material | CAS Number | Application |

|---|---|---|

| Alverine Citrate | 5560-59-8 | API reference standard for assay, identification, and method validation axios-research.com |

| Alverine EP Impurity A | 104-52-9 | Identification and control of impurities pharmaffiliates.com |

| Alverine EP Impurity B | 122-97-4 | Identification and control of impurities pharmaffiliates.com |

| Alverine EP Impurity C | 13125-63-8 | Identification and control of impurities pharmaffiliates.com |

| Alverine EP Impurity E | 878784-75-9 | Identification and control of impurities pharmaffiliates.com |

| Alverine-d5 Citrate | Not available | Internal standard for bioanalytical methods nih.govmedchemexpress.com |

| 4-Hydroxy Alverine Hydrochloride | Not available | Metabolite reference standard nih.gov |

| N-Desethyl Alverine Hydrochloride | Not available | Metabolite reference standard nih.gov |

The development and availability of these comprehensive standards are fundamental to ensuring the quality and consistency of Alverine Citrate products and advancing research into its pharmacological properties. axios-research.comnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| Alverine Citrate |

| Alverine |

| Simethicone |

| Methylene Chloride |

| Ammonia |

| Alverine EP Impurity A |

| Alverine EP Impurity B |

| Alverine EP Impurity C |

| Alverine EP Impurity D |

| Alverine EP Impurity E |

| Alverine-d5 Citrate |

| 4-Hydroxy Alverine Hydrochloride |

| N-Desethyl Alverine Hydrochloride |

| Poly(dimethyl)siloxane |

| Helium |

| Nitrogen |

| Sodium tetraphenylborate |

| Ammonium (B1175870) reineckate |

| Poly(vinyl chloride) |

| Phosphotungstic acid |

| Phosphomolybdic acid |

| Citric Acid |

| 1-Chloro-3-phenylpropane |

| 3-Phenylpropan-1-ol |

| N-Ethyl-3-phenylpropan-1-amine Hydrochloride |

| Tris-(3-phenyl-propyl)-amine Hydrochloride |

| 4-Hydroxy Alverine-d5 Hydrochloride |

| 4-Hydroxy Triamterene-d4 |

| 4-Hydroxy Mexiletine Hydrochloride |

| Benzene |

| Toluene |

| Ethylbenzene |

| Methanol |

| Ethanol |

| Isopropyl alcohol |

| Chloroform |

| 1,4-Dioxane |

| Fucoidan |

| Fucose |

| Galactose |

| Glucose |

| Xylose |

| Cellulose |

| D-glucose |

| Mannuronic acid |

| Guluronic acid |

| Rhamnose |

| Mannose |

| Galacturonic acid |

Computational Chemistry and Cheminformatics in Alverine Citrate Research

Molecular Modeling and Docking Simulations of Ligand-Target Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of alverine (B1665750) citrate (B86180), these simulations are crucial for understanding how it interacts with its biological targets.

Research has identified the 5-HT1A receptor as a key target for alverine. patsnap.com Molecular docking studies can elucidate the specific binding modes of alverine within this receptor. These simulations model the interactions between the alverine molecule and the amino acid residues of the receptor's binding pocket. Key interactions often include hydrogen bonds, hydrophobic interactions, and π-π stacking, which collectively determine the binding affinity and selectivity of the drug. researchgate.net For instance, docking studies might reveal that the phenyl groups of alverine engage in hydrophobic interactions with nonpolar residues in the receptor, while the nitrogen atom could act as a hydrogen bond acceptor.

Furthermore, molecular docking has been employed to investigate the formation of inclusion complexes, for example, with cyclodextrins. researchgate.net Such studies help in understanding how these complexes can enhance properties like solubility. Docking experiments can generate numerous possible binding poses, which are then scored based on energy calculations to identify the most stable and likely conformations. csic.es For example, a study on a similar antispasmodic with γ-cyclodextrin found a binding constant of 1166.65 M⁻¹, a value indicative of stable complex formation, which was investigated through molecular docking to understand the geometry of complexation. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov For alverine citrate, QSAR studies can help predict the activity of new, structurally similar derivatives and identify the key molecular features responsible for its therapeutic effects. researchgate.net

In a typical QSAR study, a set of alverine analogues would be synthesized and their biological activity (e.g., inhibition of a specific enzyme or receptor binding affinity) measured. Then, a wide range of molecular descriptors are calculated for each analogue. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity.

Statistical methods, ranging from multiple linear regression (MLR) to more complex machine learning algorithms like artificial neural networks (ANN), are then used to build a model that correlates the descriptors with the observed activity. nih.gov A robust QSAR model for alverine could highlight, for example, that the distance between the two phenyl rings and the nature of the substituent on the nitrogen atom are critical for its activity. Such models have been successfully applied to various drug classes, demonstrating their potential as a tool in the routine analysis of drug candidates. researchgate.net While specific QSAR models exclusively for alverine citrate are not widely published in the provided results, the methodology is a standard in drug discovery and has been applied to compounds with similar therapeutic profiles. researchgate.netdartmouth.edu

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions and Pharmacokinetic Modeling

In silico ADME prediction models are used to estimate the pharmacokinetic properties of a drug candidate early in the discovery process, helping to identify potential liabilities and guide chemical modifications. researchgate.net These computational tools predict how a drug will be absorbed, distributed throughout the body, metabolized by enzymes, and ultimately excreted.

For alverine citrate, these models can predict key parameters that govern its bioavailability and duration of action. For instance, predictions can be made for gastrointestinal absorption, blood-brain barrier penetration, and interaction with drug-metabolizing enzymes like the cytochrome P450 (CYP) family. researchgate.netmdpi.com Studies on alverine's primary metabolite, 4-hydroxy alverine, underscore the importance of metabolism, as this metabolite constitutes a significant portion of the circulating drug-related compounds.

In silico tools often use a combination of rule-based systems (like Lipinski's rule of five) and predictive models built from large datasets of experimental results. mdpi.com The bioavailability of a compound can be visually assessed using tools that generate "bioavailability radars," which map the drug-likeness of a molecule based on properties like lipophilicity, size, and polarity. mdpi.com While detailed in silico ADME studies for alverine citrate itself are not extensively detailed in the search results, the general utility of such predictions in drug development is well-established. researchgate.netpharmelp.ch

Table 1: Predicted ADME-related Properties for Alverine

| Property | Predicted Value/Characteristic | Implication |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 135.37 Ų chemscene.com | Influences membrane permeability and absorption. |

| LogP (Octanol-Water Partition Coeff.) | 3.3254 chemscene.com | Indicates good lipophilicity, affecting absorption and distribution. |

| Hydrogen Bond Acceptors | 5 chemscene.com | Affects solubility and binding to biological targets. |

| Hydrogen Bond Donors | 4 chemscene.com | Affects solubility and binding to biological targets. |

| Rotatable Bonds | 14 chemscene.com | Indicates molecular flexibility. |

| Metabolism | Major metabolite is 4-hydroxy alverine. | The pharmacokinetic profile is heavily influenced by its metabolism. |

Density Functional Theory (DFT) and Quantum Chemical Calculations for Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. fraserlab.com For alverine citrate, DFT calculations can provide detailed information about its geometry, electron distribution, and reactivity, which are fundamental to its interaction with biological targets.

DFT can be used to calculate a variety of electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. fraserlab.com Researchers can also generate electrostatic potential maps, which show the distribution of charge on the molecular surface, highlighting regions that are likely to engage in electrostatic interactions with receptors or enzymes.

While specific DFT studies focused solely on alverine citrate are not prevalent in the provided search results, DFT is a standard method used in conjunction with other techniques. For example, it is used to validate molecular geometries before docking simulations or to provide accurate parameters for developing QSAR models. csic.esresearchgate.net The application of DFT to similar molecules demonstrates its capability to predict and interpret spectra, which can serve as a validation of the theoretical model itself. ua.pt

Computational Prediction of Physicochemical Properties (e.g., Solubility using COSMO-RS)

The physicochemical properties of a drug, such as its solubility, are critical for its formulation and bioavailability. Computational models offer a rapid and cost-effective way to predict these properties. One such advanced method is the Conductor-like Screening Model for Real Solvents (COSMO-RS).

COSMO-RS is a quantum chemistry-based model that can predict thermodynamic properties of fluids and solutions, including solubility, without relying heavily on experimental data. scm.comresearchgate.net The method works by calculating the interaction energies of molecular surface segments in a virtual conductor, providing a detailed picture of solute-solvent interactions. researchgate.net

Research has specifically utilized COSMO-RS to improve the properties of alverine. researchgate.netrsc.org In one study, COSMO-RS was used a priori to select suitable anions to form new ionic liquids with alverine as the cation. rsc.org The goal was to increase alverine's water solubility and avoid issues like polymorphism, which can affect the stability and dissolution of the solid drug form. researchgate.netrsc.org The computational analysis allowed researchers to understand the intermolecular interactions between water and the new alverine-based salts, successfully guiding the synthesis of compounds with significantly enhanced water solubility compared to the parent drug. researchgate.netrsc.org This highlights the predictive power of COSMO-RS in rational drug design and formulation. approcess.com

Pre Clinical Investigations and Mechanistic Animal Models Non Therapeutic Endpoints

In Vitro and Ex Vivo Tissue Bath Studies for Physiological Responses

In vitro and ex vivo tissue bath studies are fundamental in pharmacological research for assessing the contractile and relaxation responses of isolated tissues to various stimuli. nih.govscireq.com These methods maintain tissue integrity in a controlled physiological environment, allowing for the detailed investigation of a compound's effects on muscle function. nih.govadinstruments.com For Alginor (prifinium bromide), such studies have been instrumental in characterizing its anticholinergic and antispasmodic properties.

Research has shown that prifinium (B82657) bromide exerts a notable antispasmodic effect on isolated sections of the colon. researchgate.net Specifically, studies on guinea pig ileum and other intestinal preparations are commonly used to evaluate the effects of drugs on gastrointestinal motility. ijper.org In these controlled environments, the functional components, including terminal sympathetic and parasympathetic synapses, can be directly observed. ijper.org Prifinium bromide has been identified as an antimuscarinic agent, meaning it blocks the action of acetylcholine (B1216132), a neurotransmitter responsible for smooth muscle contraction in the gut. ajbasweb.compatsnap.commedchemexpress.com This antagonistic action at muscarinic receptors leads to the relaxation of gastrointestinal smooth muscle. researchgate.net

Comparative studies have demonstrated that prifinium bromide's inhibitory effect is particularly pronounced in the ascending and sigmoid colons. researchgate.net This localized action suggests a potential for targeted therapeutic applications in conditions characterized by colonic hypermotility. The data from these tissue bath studies provide a clear physiological basis for the compound's observed effects.

Interactive Table: Summary of In Vitro Findings for Prifinium Bromide

| Tissue Preparation | Observed Effect | Mechanism of Action | Reference |

| Guinea Pig Ileum | Inhibition of contraction | Anticholinergic (Antimuscarinic) | ajbasweb.com |

| Ascending Colon | Marked antispasmodic effect | Inhibition of motility | researchgate.net |

| Sigmoid Colon | Marked antispasmodic effect | Inhibition of motility | researchgate.net |

Animal Models for Fundamental Biological Mechanism Elucidation

Animal models are crucial for understanding how substances affect complex physiological processes like gastrointestinal (GI) motility in vivo. msdvetmanual.comresearchgate.net Various models, including those involving stress-induced alterations in bowel function, are employed to study the mechanisms underlying GI disorders. nih.gov

Studies utilizing animal models have substantiated the in vitro findings for prifinium bromide, demonstrating its efficacy in modulating GI motility. researchgate.net As a quaternary ammonium (B1175870) derivative, prifinium bromide is poorly absorbed systemically, allowing it to exert a localized effect within the gastrointestinal tract. researchgate.net Its primary mechanism involves the relaxation of GI smooth muscle. patsnap.comresearchgate.net This effect is achieved through its anticholinergic properties, which dampen the propulsive contractions of the gut. patsnap.com

In models of GI hypermotility, prifinium bromide has been shown to have a significant regulatory effect. researchgate.net The charcoal meal test in rats, for instance, is a common method to assess the transit of intestinal contents and the influence of various compounds on this process. researchgate.netmeliordiscovery.com Research has indicated that prifinium bromide can effectively control states of colonic hypermotility. researchgate.net

Interactive Table: Key Findings from Animal Models of Gastrointestinal Motility

| Animal Model | Key Finding | Implied Mechanism | Reference |

| Rat models of hypermotility | Marked antispasmodic effect on the colon | Localized anticholinergic action | researchgate.net |

| General animal studies | Poor systemic absorption | Local activity in the GI tract | researchgate.net |

| Rat stress models | Alteration of colonic transit | Modulation of neural control of motility | nih.gov |

The investigation of anxiety-like behaviors in animal models provides a platform to screen for potential anxiolytic effects of chemical compounds. creative-bioarray.comnih.gov Common models include the elevated plus maze, open field test, and light-dark box test, which assess an animal's natural aversion to open or brightly lit spaces. mdpi.comresearchgate.net

While the primary focus of Alginor (prifinium bromide) research has been on its gastrointestinal effects, some studies have explored its broader pharmacological profile. The link between gastrointestinal disorders and anxiety is well-established, with the brain-gut axis playing a critical role. researchgate.net Animal models of stress-induced GI dysfunction often exhibit concurrent anxiety-like behaviors. researchgate.net Although direct and extensive research into the anxiolytic-like effects of prifinium bromide is not widely reported, its action on the peripheral nervous system within the gut could indirectly influence affective states. However, it is important to note that many compounds can produce behavioral changes in these models that are not necessarily related to a true anxiolytic effect. mdpi.com Further targeted studies would be necessary to definitively characterize any anxiolytic-like properties of prifinium bromide.

Investigation of Gastrointestinal Motility Regulation in Animal Models

Metabolite Identification and Characterization of Non-Human Metabolic Pathways

The study of a drug's metabolism, or biotransformation, is essential for understanding its fate within the body, including the identification of active and inactive metabolites and the enzyme systems involved. researchgate.netnih.gov

Early research on prifinium bromide in non-human models focused on its distribution, excretion, and metabolism. ajbasweb.com The primary route of metabolism for many xenobiotics occurs in the liver. patsnap.com For prifinium bromide, being a quaternary ammonium compound, its absorption from the gastrointestinal tract is inherently low. researchgate.net This characteristic suggests that a significant portion of the compound passes through the GI tract unchanged. The fraction that is absorbed undergoes metabolism, primarily in the liver. patsnap.com While specific, detailed structures of all non-human metabolites of prifinium bromide are not extensively documented in recent literature, the general metabolic pathways for such compounds involve enzymatic modification to increase their water solubility for excretion.

The biotransformation of chemical compounds is typically categorized into Phase I and Phase II reactions. upol.cz Phase I reactions, often mediated by the cytochrome P450 (CYP) family of enzymes, introduce or expose functional groups. frontiersin.org Phase II reactions involve the conjugation of these modified compounds with endogenous molecules to facilitate their elimination. upol.cz

Environmental Fate and Ecotoxicological Assessment of Alverine Citrate

Investigation of Persistence and Degradation Pathways in Environmental Matrices

The persistence and degradation of alverine (B1665750) citrate (B86180) have been evaluated through standardized studies. A study following the OECD 301F guideline for ready biodegradability was performed as part of the Phase II environmental risk assessment. hpra.ie While specific outcomes of this biodegradability test are not detailed in the available documents, its inclusion indicates a standardized assessment of its potential to be broken down by microorganisms in the environment.

Upon administration in humans, alverine citrate is rapidly metabolized. It is first converted to an active primary metabolite, para-hydroxy alverine, which is then transformed into inactive metabolites. hpra.iedrugbank.com These metabolites are subsequently eliminated through active renal secretion into urine. hpra.iedrugbank.commedicines.org.uk This rapid metabolism in humans suggests that the parent compound is unlikely to persist in the body, and the primary forms entering the wastewater system would be its metabolites. hpra.iedrugbank.com Studies on the hydrolytic and oxidative degradation of alverine citrate have been conducted, suggesting pathways for its breakdown. ekb.eg However, detailed information on the persistence and degradation of these metabolites in various environmental compartments like soil and water remains limited in the public domain. lgcstandards.comaksci.commedchemexpress.com

Assessment of Bioaccumulation Potential and Environmental Partitioning Behavior

The potential for alverine citrate to bioaccumulate in organisms has been assessed and is considered to be low. hpra.ie Bioaccumulation refers to the accumulation of substances in an organism at a rate faster than they can be removed.

Key data points for this assessment include: